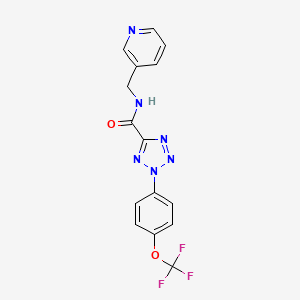

![molecular formula C9H13BrF2N2O B2533169 4-bromo-3-[(2,2-difluoroethoxy)methyl]-1-propyl-1H-pyrazole CAS No. 1856028-30-2](/img/structure/B2533169.png)

4-bromo-3-[(2,2-difluoroethoxy)methyl]-1-propyl-1H-pyrazole

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

4-Bromo-3-[(2,2-difluoroethoxy)methyl]-1-propyl-1H-pyrazole is a chemical compound belonging to the class of phenylpyrazoles . These compounds consist of a pyrazole ring bound to a phenyl group .

Synthesis Analysis

The synthesis and structure of this novel compound involve an ortho-fluoroazobenzene , specifically methyl 4-bromo-3-[(2,6-difluorophenyl)diazenyl] benzoate . The molecule crystallizes in the centrosymmetric space group P-1 , with two rotomer molecules of the title compound in the asymmetric unit. Notably, the position of the ortho-fluoro azo rings differs between the two rotomers, with one molecule having a rotation angle of 4.4° and the other molecule having a rotation angle of 76.9° with respect to the methyl 4-bromobenzoate. Although the pure molecule does not exhibit photoactivity in its close-packed lattice, in solution, its absorption bands in the visible region show a separation of about 20 nm , as expected for o-fluoroazobenzene. A comparison to related and previously published co-crystals of substituted azobenzenes is also presented .

Molecular Structure Analysis

The molecular formula of This compound is C₁₀H₁₄BrF₂N₂O . Its molecular weight is approximately 295.08 g/mol . The compound’s chemical structure consists of a pyrazole ring with a 4-bromo substituent, a propyl group, and an ethoxy group containing two fluorine atoms .

Chemical Reactions Analysis

The autopolymerization reaction of 2-bromo-3-methoxythiophene provides insights into the reaction products and the estimation of polymer structure. Gas, liquid, and solid states were investigated using various techniques, including UV-Vis, electron spin resonance (ESR), gas chromatography/mass spectrometry (GC/MS), elemental analysis, NMR, and FT-IR spectroscopy. The polymerization mechanism occurs in multiple steps, with hydrogen bromide gas acting as both a catalyst and an acid to cleave the alkoxyl group. Understanding such reactions is crucial for designing monomers via autopolymerization .

Propriétés

IUPAC Name |

4-bromo-3-(2,2-difluoroethoxymethyl)-1-propylpyrazole |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13BrF2N2O/c1-2-3-14-4-7(10)8(13-14)5-15-6-9(11)12/h4,9H,2-3,5-6H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SQDQWTMHOLJHGP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCN1C=C(C(=N1)COCC(F)F)Br |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13BrF2N2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

283.11 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-(7-(4-ethylphenyl)-2-methyl-4-oxothiazolo[4,5-d]pyridazin-5(4H)-yl)-N-(3-fluorophenyl)acetamide](/img/structure/B2533089.png)

![N-[(3Ar,7aS)-2-oxo-3,4,5,6,7,7a-hexahydro-1H-indol-3a-yl]-2-chloroacetamide](/img/structure/B2533091.png)

![3-(3,5-Dimethyl-1,2-oxazol-4-yl)-N-(6-oxo-2,3,4,12,13,13a-hexahydro-1H-pyrido[2,1-d][1,5]benzoxazocin-8-yl)propanamide](/img/structure/B2533096.png)

![[4-[(6-Phenylpyrimidin-4-yl)oxymethyl]piperidin-1-yl]-pyridin-4-ylmethanone](/img/structure/B2533100.png)

![N-(3-(6,7-dihydro-5H-pyrrolo[1,2-a]imidazol-3-yl)phenyl)benzo[d]thiazole-2-carboxamide](/img/structure/B2533101.png)

![N-(1,2,3-thiadiazol-4-ylcarbonyl)-N'-[4-(trifluoromethyl)phenyl]thiourea](/img/structure/B2533102.png)

![11-(1,5-dimethyl-1H-pyrazol-4-yl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B2533108.png)